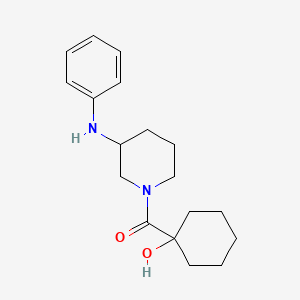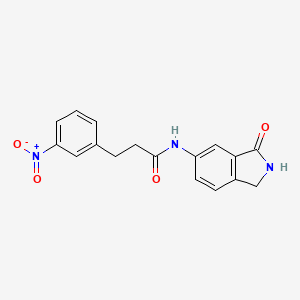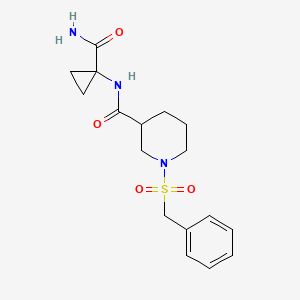![molecular formula C14H17ClN4O2 B7078565 3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-3-(4-methoxyphenyl)propan-1-ol](/img/structure/B7078565.png)
3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-3-(4-methoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-3-(4-methoxyphenyl)propan-1-ol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-3-(4-methoxyphenyl)propan-1-ol typically involves the reaction of 2-amino-6-chloropyrimidine with 4-methoxyphenylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-3-(4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-3-(4-methoxyphenyl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-3-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinase activity, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrimidine: Shares the pyrimidine core but lacks the methoxyphenyl and propanol groups.
4-Methoxyphenylpropan-1-ol: Contains the methoxyphenyl and propanol groups but lacks the pyrimidine core.
Uniqueness
3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-3-(4-methoxyphenyl)propan-1-ol is unique due to the combination of the pyrimidine core with the methoxyphenyl and propanol groups, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
3-[(2-amino-6-chloropyrimidin-4-yl)amino]-3-(4-methoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-21-10-4-2-9(3-5-10)11(6-7-20)17-13-8-12(15)18-14(16)19-13/h2-5,8,11,20H,6-7H2,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJMVYSBYMVJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCO)NC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanylpropanamide](/img/structure/B7078489.png)
![3-(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-5-(2-methylsulfanylethyl)-1,2,4-oxadiazole](/img/structure/B7078497.png)
![N-[(3-methylsulfonylpyridin-2-yl)methyl]-2-propylmorpholine-4-carboxamide](/img/structure/B7078501.png)
![3-Methoxy-1-[4-(3-methoxy-3-methylbutanoyl)-1,4-diazepan-1-yl]-3-methylbutan-1-one](/img/structure/B7078505.png)


![5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole](/img/structure/B7078534.png)
![5-[1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B7078538.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7078540.png)
![5-[2-[4-(Dimethylamino)piperidin-1-yl]ethylamino]pyridine-2-carbonitrile](/img/structure/B7078550.png)
![N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxocinnolin-1-yl)propanamide](/img/structure/B7078551.png)
![1-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B7078553.png)

![[3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B7078571.png)
